2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane
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Overview
Description
2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane is a complex organic compound characterized by its unique structure, which includes a dioxolane ring, a nitrophenyl group, and a chlorophenylsulfonylmethyl group
Preparation Methods
The synthesis of 2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxolane ring: This can be achieved by reacting an appropriate diol with an aldehyde or ketone under acidic conditions.
Introduction of the nitrophenyl group: This step often involves nitration of a suitable aromatic precursor.
Attachment of the chlorophenylsulfonylmethyl group: This can be done through sulfonylation reactions, where a chlorophenylsulfonyl chloride reacts with a suitable nucleophile.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chlorophenylsulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane include other dioxolane derivatives and nitrophenyl compounds. Compared to these, the presence of the chlorophenylsulfonylmethyl group in this compound provides unique reactivity and potential for specific applications. Some similar compounds include:
- 2-(4-Nitrophenyl)-2-methyl-1,3-dioxolane
- 2-(3-{[(4-Methylphenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane
These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical and biological properties.
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-methyl-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO6S/c1-17(24-8-9-25-17)13-2-7-16(19(20)21)12(10-13)11-26(22,23)15-5-3-14(18)4-6-15/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVVDOLZVRXXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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